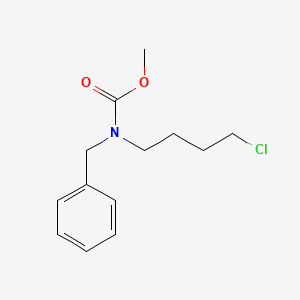
Methyl benzyl(4-chlorobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl benzyl(4-chlorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a methyl group, and a 4-chlorobutyl group attached to the carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
Methyl benzyl(4-chlorobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate linkage.
Another method involves the reaction of benzyl isocyanate with 4-chlorobutanol. This reaction also proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol attacks the carbonyl carbon of benzyl isocyanate, leading to the formation of the carbamate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl benzyl(4-chlorobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction of the carbamate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobutyl group is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates with different nucleophiles.
科学研究应用
Methyl benzyl(4-chlorobutyl)carbamate has various applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other complex organic reactions.
Biology: Studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit enzymes such as acetylcholinesterase, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Carbamates are used in the synthesis of various drugs, including antineoplastic agents and central nervous system stimulants.
Industry: Used as a precursor in the synthesis of agrochemicals, such as insecticides and herbicides. Carbamates are effective in controlling pests and weeds, making them valuable in agricultural applications.
作用机制
The mechanism of action of methyl benzyl(4-chlorobutyl)carbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a covalent bond with the serine residue. This covalent modification prevents the enzyme from catalyzing its substrate, leading to enzyme inhibition. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate with a methyl group attached to the carbamate moiety.
Benzyl carbamate: A carbamate with a benzyl group attached to the carbamate moiety.
4-Chlorobutyl carbamate: A carbamate with a 4-chlorobutyl group attached to the carbamate moiety.
Uniqueness
Methyl benzyl(4-chlorobutyl)carbamate is unique due to the presence of all three functional groups (methyl, benzyl, and 4-chlorobutyl) attached to the carbamate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in various applications. The combination of these functional groups allows for diverse reactivity and interactions with biological targets, enhancing its utility in research and industry.
属性
CAS 编号 |
917967-73-8 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
methyl N-benzyl-N-(4-chlorobutyl)carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)15(10-6-5-9-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
InChI 键 |
CYSLNTKTLGMTAW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N(CCCCCl)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


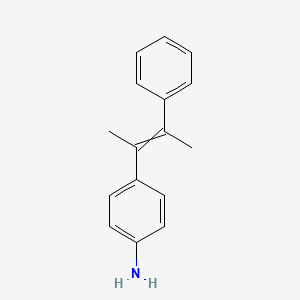
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
methanone](/img/structure/B15172163.png)
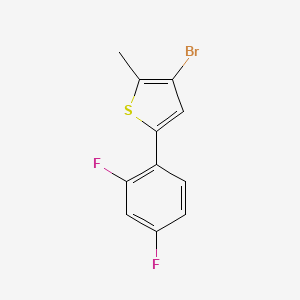
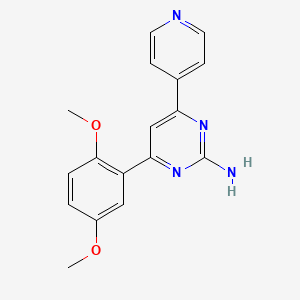

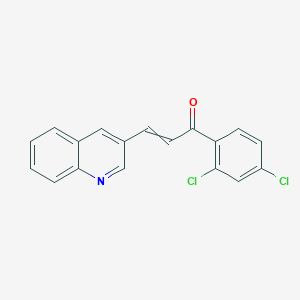

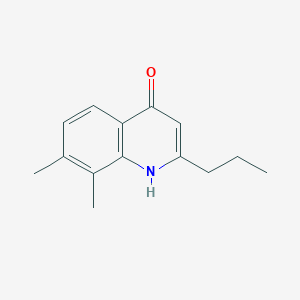
![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
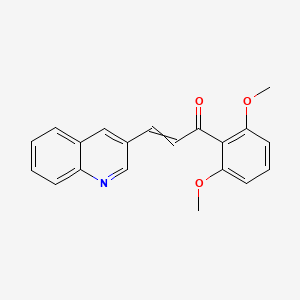
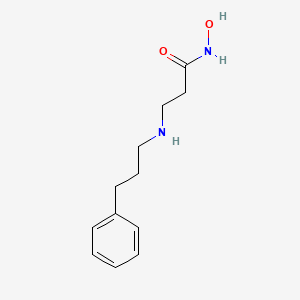
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
